Alanyl-tyrosine

Overview

Description

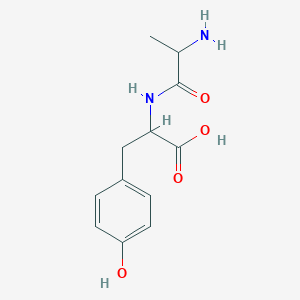

Alanyl-tyrosine is a dipeptide composed of the amino acids alanine and tyrosine. It is formed by the condensation of L-alanine methyl ester and L-tyrosine. This compound is known for its ability to be rapidly broken down in the body to release tyrosine, which is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, epinephrine, and norepinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alanyl-tyrosine can be synthesized using α-ester acyltransferase as a biocatalyst. The reaction involves alanine methyl ester (L-Ala-OMe) as the acyl donor and tyrosine (L-Tyr) as the nucleophile. The optimal conditions for this reaction include a boric acid-borax buffer (0.2 mol/L) at pH 9.5, a temperature of 30°C, a 2:1 ratio of acyl donor to nucleophile, and the presence of a deep eutectic solvent (ChCl/urea) with 15% (v/v) water content .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar conditions but on a larger scale. The catalytic product is isolated and purified using high-performance liquid chromatography, mass spectrometry, proton nuclear magnetic resonance, and carbon spectroscopy. The final product is obtained with a purity of 96.8% .

Chemical Reactions Analysis

Types of Reactions: Alanyl-tyrosine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: This reaction involves breaking down the dipeptide into its constituent amino acids using water and an acid or base catalyst.

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Substitution: This reaction involves replacing one functional group in the molecule with another, often using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions include free alanine and tyrosine, as well as various oxidized or substituted derivatives of the dipeptide .

Scientific Research Applications

L-Alanyl-L-tyrosine (Ala-Tyr) is a dipeptide composed of L-alanine and L-tyrosine, which can be produced through the condensation of L-alanine methyl ester and L-tyrosine . After entering the body, it can be rapidly broken down to release tyrosine .

Scientific Research Applications

Tyrosine Source:

- Parenteral Nutrition L-Alanyl-L-tyrosine can be used as a tyrosine source during total parenteral nutrition because of its high solubility . Studies show that infusing L-alanyl-L-tyrosine in rats as part of a total parenteral nutrition regimen leads to rapid labeling of tissue tyrosine pools, production of 14CO2, and incorporation of 14C-labeled tyrosine into protein, with minimal urinary losses .

- Intravenous Nutrition Studies show that when L-alanyl-L-tyrosine is infused as part of an intravenous nutrition solution, plasma and tissue tyrosine pools are rapidly labeled, and a large percentage of radioactivity is converted to CO2 or found in muscle, urine, liver, and other organs .

Peptide Synthesis:

- Dipeptide Synthesis Streptomyces Aminopeptidase (SSAP) can synthesize dipeptides using a free amino acid (acyl donor) and aminoacyl-OMe (acyl acceptor) . SSAP can be applied to synthesize biologically active peptides such as AlaTyr-OMe .

*Because immiscible amino acids become soluble through ligation to another amino acid, alanyl-tyrosine (AlaTyr) is a potential source of tyrosine .

Antioxidant Activity:

- Antioxidant Properties Alanyl tyrosine dipeptide-type surfactants exhibit antioxidant activities . The difference in the antioxidant activity is due to the gaps in the diffusion rate and collision frequency of the tyrosine residue and oxygen radical species .

Other potential applications:

Mechanism of Action

Alanyl-tyrosine exerts its effects primarily through the release of tyrosine upon hydrolysis. Tyrosine is then converted into catecholamine neurotransmitters, which play crucial roles in various physiological processes, including mood regulation, stress response, and cognitive function. The molecular targets and pathways involved include the enzymes tyrosine hydroxylase and dopamine β-hydroxylase, which catalyze the conversion of tyrosine to dopamine and norepinephrine, respectively .

Comparison with Similar Compounds

Beta-alanyl-tyrosine: Another dipeptide with antimicrobial properties, isolated from insects.

Phenylalanyl-tyrosine: A dipeptide formed from phenylalanine and tyrosine, used in studies of protein synthesis.

Uniqueness: this compound is unique due to its high stability and solubility compared to free tyrosine. This makes it more suitable for use

Biological Activity

Alanyl-tyrosine (L-Alanyl-L-Tyrosine, L-Ala-Tyr) is a dipeptide formed from the amino acids alanine and tyrosine. It is notable for its potential biological activities, particularly in the context of nutrition and metabolism. This article explores the biosynthesis, characterization, and various biological effects of this compound, supported by data tables and research findings.

Biosynthesis and Characterization

L-Alanyl-L-Tyrosine can be synthesized through enzymatic methods using α-ester acyltransferase. Recent studies have optimized conditions for its production, achieving yields of up to 50% under specific parameters such as pH 9.5 and a 2:1 acyl donor to nucleophile ratio. The synthesized compound has been characterized using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, confirming its structure with a purity of 96.8% .

Cellular Effects

Initial studies using the B16-F10 mouse melanoma cell model indicate that L-Ala-Tyr does not exhibit toxic effects within a concentration range of 100-800 μmol·L. Notably, at optimal concentrations, it promotes melanin production, suggesting a role in pigmentation processes .

Utilization in Parenteral Nutrition

Research has demonstrated that this compound serves as an effective source of tyrosine during total parenteral nutrition (TPN). In studies involving adult rats, infusion of L-Ala-Tyr at varying doses resulted in significant urinary excretion of both tyrosine and this compound. At a dosage of 2 mmoles/kg/day, the peptide maintained plasma and tissue tyrosine levels comparable to those seen in orally fed controls, indicating its utility in protein synthesis and tissue repair .

Metabolic Pathways

When administered intravenously, this compound is rapidly hydrolyzed to release free tyrosine. Studies have shown that between 40-50% of the administered radioactivity appears as carbon dioxide (CO2), indicating effective metabolic utilization. Furthermore, significant incorporation of tyrosine into plasma and tissue proteins was observed, emphasizing its role in supporting metabolic functions .

Study on Nephrectomized Rats

A study focused on nephrectomized rats demonstrated that this compound effectively supports metabolic needs when included in TPN regimens. The results indicated enhanced utilization compared to traditional amino acid sources, leading to improved maintenance of tissue tyrosine pools .

Comparative Analysis of Infusion Rates

A comparative study assessed infusion rates of this compound at 0.5 mmole/kg/day versus 2 mmole/kg/day. The higher infusion rate resulted in significantly elevated levels of urinary tyrosine excretion and increased plasma tyrosine concentrations, supporting the hypothesis that higher doses improve metabolic outcomes .

Data Tables

| Study | Infusion Rate (mmole/kg/day) | Urinary Tyrosine Excretion (%) | Plasma Tyrosine Levels |

|---|---|---|---|

| A | 0.5 | 7.7 | Increased |

| B | 2.0 | 5.4 | Similar to controls |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Alanyl-tyrosine with high purity, and how can purity be validated experimentally?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic coupling. For SPPS, use Fmoc-protected amino acids and optimize deprotection/activation steps (e.g., HBTU/DIPEA). Post-synthesis, purify via reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA). Validate purity using HPLC (>95% peak area), LC-MS (to confirm molecular ion [M+H]⁺ at m/z 295.1), and nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ 7.1 ppm for aromatic protons in tyrosine) .

Q. Which analytical techniques are most effective for characterizing this compound in biological matrices?

- Methodological Answer : Combine mass spectrometry (MS) for molecular identification and quantification with tandem MS (MS/MS) for fragmentation patterns. For stability studies, use UV-Vis spectroscopy (λ~275 nm for tyrosine absorbance). In complex matrices (e.g., insect hemolymph), employ enzymatic digestion followed by LC-MS/MS to distinguish this compound from endogenous peptides .

Q. What is the biological significance of this compound in model organisms, and how can its role be experimentally verified?

- Methodological Answer : In parasitoid larvae (e.g., Phryxe caudata), this compound serves as a tyrosine reservoir for cuticle tanning. To verify this, use RNAi to silence genes involved in dipeptide transport and observe phenotypic defects (e.g., impaired sclerotization). Quantify dipeptide levels via LC-MS before/after knockdown .

Advanced Research Questions

Q. How can contradictions in this compound stability data under varying pH and temperature conditions be resolved?

- Methodological Answer : Design a factorial experiment testing stability across pH (2–10) and temperature (4–37°C). Use Arrhenius plots to model degradation kinetics. Address contradictions by standardizing buffers (e.g., avoid phosphate buffers at high pH due to metal ion interactions) and validating assays with internal standards. Apply statistical models (ANOVA with Tukey post-hoc) to identify confounding variables .

Q. What experimental designs are optimal for studying enzymatic hydrolysis kinetics of this compound by proteases?

- Methodological Answer : Use stopped-flow kinetics with fluorogenic substrates (e.g., Dabcyl-Ala-Tyr-Edans) to monitor real-time cleavage. Vary enzyme:substrate ratios and measure initial rates. For kcat/KM determination, fit data to the Michaelis-Menten equation. Include negative controls (e.g., protease inhibitors) and validate with MALDI-TOF MS to confirm cleavage products .

Q. How can chromatographic methods be optimized to separate this compound from structurally similar dipeptides?

- Methodological Answer : Screen multiple stationary phases (C18, HILIC, phenyl-hexyl) and mobile phases (e.g., acetonitrile with 0.1% formic acid vs. ammonium acetate). Adjust column temperature (30–50°C) to improve resolution. Use design-of-experiments (DoE) software to model retention time shifts and selectivity factors. Validate with spike-recovery experiments in biological samples .

Q. Data Interpretation and Reporting

Q. How should researchers address variability in this compound quantification across different mass spectrometers?

- Methodological Answer : Standardize calibration curves using isotopically labeled internal standards (e.g., [<sup>13</sup>C]-Alanyl-tyrosine). Perform inter-laboratory comparisons with shared reference samples. Report instrument parameters (e.g., ionization mode, resolving power) and normalize data using z-scores to account for platform-specific biases .

Q. What frameworks are recommended for integrating contradictory findings on this compound’s oxidative stability into a cohesive discussion?

- Methodological Answer : Apply the "contradiction analysis" framework:

- Step 1 : Tabulate conflicting results (e.g., half-life discrepancies in aerobic vs. anaerobic conditions).

- Step 2 : Identify methodological differences (e.g., oxygen levels, antioxidant additives).

- Step 3 : Propose mechanistic hypotheses (e.g., metal-catalyzed oxidation vs. radical-mediated pathways).

- Step 4 : Validate with follow-up experiments (e.g., ESR spectroscopy to detect free radicals) .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound synthesis and characterization studies?

- Methodological Answer :

- Documentation : Provide detailed synthetic protocols (molar ratios, reaction times) and raw spectral data (HPLC chromatograms, NMR spectra) in supplementary materials.

- Reagent Purity : Specify CAS numbers and suppliers for critical reagents (e.g., Fmoc-Tyr-OH, CAS 6233-83-6).

- Statistical Reporting : Include exact p-values, confidence intervals, and effect sizes for all comparisons .

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZVPLKYDKJKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19659-02-0, 3061-88-9 | |

| Record name | Alanyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19659-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-L-alanyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.